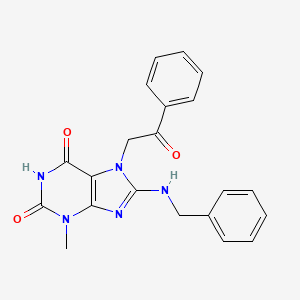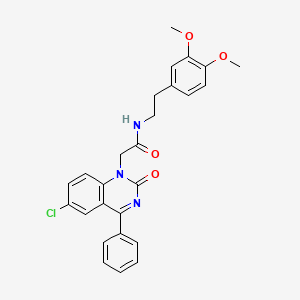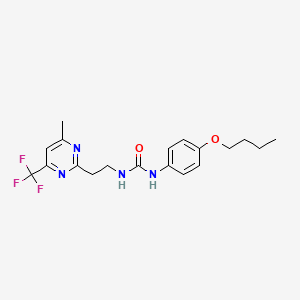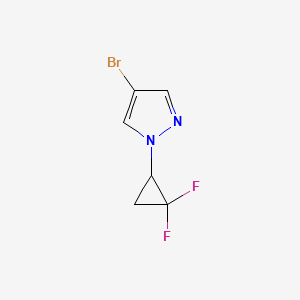
8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a chemically synthesized molecule belonging to the purine class. This category of compounds is known for its varied applications across different scientific domains, including chemistry, biology, and medicine. The compound's structural uniqueness lies in the combination of purine, benzyl, and phenylethyl groups, making it a subject of interest for research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from the basic purine skeleton. Benzylamine is introduced to the purine structure via nucleophilic substitution, followed by the addition of methyl and phenylethyl groups through well-established organic reactions. The specific reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures.
Industrial Production Methods: For large-scale industrial production, automated synthesis techniques are employed. Batch reactors and continuous flow reactors are commonly used to ensure high yield and purity. Industrial synthesis prioritizes the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione undergoes various reactions, including oxidation, reduction, and substitution reactions. Each reaction type alters different functional groups within the molecule, leading to the formation of diverse products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Typical conditions involve nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) under basic or acidic conditions.
Major Products: The major products vary based on the type of reaction. Oxidation might yield ketones or carboxylic acids, reduction could produce alcohols or amines, and substitution often results in the formation of new functionalized purine derivatives.
科学研究应用
Chemistry: The compound serves as a versatile intermediate in organic synthesis, aiding in the construction of more complex molecules. Its reactive sites allow for various modifications, making it a valuable tool in the development of new chemical entities.
Biology: 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential interactions with nucleic acids and proteins. These interactions could lead to the development of new biochemical assays or therapeutic agents.
Medicine: The compound shows promise in medicinal chemistry for the design of novel drugs targeting specific enzymes or receptors. Its unique structure allows it to fit into different binding sites, potentially leading to the discovery of new treatments for various diseases.
Industry: Beyond research laboratories, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create high-performance materials for industrial use.
作用机制
The mechanism by which 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Upon binding, it can alter the activity of these proteins, leading to changes in cellular processes. The compound’s purine structure enables it to mimic naturally occurring molecules like adenosine, potentially interfering with normal physiological pathways.
相似化合物的比较
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine compound with similar stimulant effects but different pharmacokinetics.
Allopurinol: A purine analog used to treat gout by inhibiting the enzyme xanthine oxidase.
In essence, 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione stands out for its multifaceted applications in research and industry, combining elements of advanced synthesis, diverse chemical reactivity, and significant biological potential.
属性
IUPAC Name |
8-(benzylamino)-3-methyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-25-18-17(19(28)24-21(25)29)26(13-16(27)15-10-6-3-7-11-15)20(23-18)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,22,23)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRGWQJPDAGQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2990740.png)


![1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2990746.png)
![2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)
![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)

![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)
![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)
